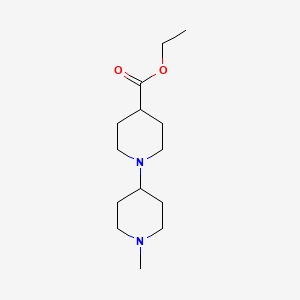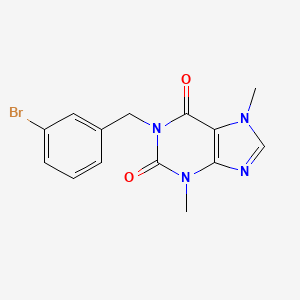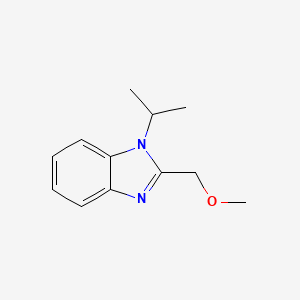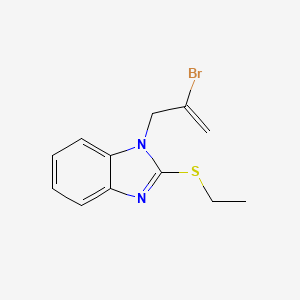![molecular formula C16H21ClN2OS B5855340 N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMET, and it is a thiourea derivative that has been synthesized through a specific method.
Aplicaciones Científicas De Investigación
CMET has been found to have potential applications in various scientific fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMET has been investigated for its anticancer properties. Studies have shown that CMET can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. In agriculture, CMET has been investigated for its potential use as a herbicide. Studies have shown that CMET can inhibit the growth of specific weeds without affecting the growth of crops. In material science, CMET has been investigated for its potential use as a precursor for the synthesis of metal sulfide nanoparticles.
Mecanismo De Acción
The mechanism of action of CMET involves the inhibition of specific enzymes in cells. CMET has been found to inhibit the activity of enzymes that are involved in the cell cycle and DNA replication. This inhibition leads to the induction of apoptosis in cancer cells. In addition, CMET has been found to inhibit the growth of specific weeds by interfering with the biosynthesis of essential plant hormones.
Biochemical and Physiological Effects:
CMET has been found to have specific biochemical and physiological effects on cells. Studies have shown that CMET can induce apoptosis in cancer cells by activating specific pathways. In addition, CMET has been found to inhibit the growth of specific weeds by interfering with the biosynthesis of essential plant hormones. However, the exact biochemical and physiological effects of CMET are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMET has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. In addition, CMET has been found to have specific applications in various scientific fields, making it a versatile compound for research. However, there are also limitations to using CMET in lab experiments. Its mechanism of action is still being investigated, and its potential side effects on cells and organisms have not been fully explored.
Direcciones Futuras
There are several future directions for research on CMET. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies have shown promising results in vitro, and further investigations are needed to determine its efficacy in vivo. Another direction is to investigate its potential as a herbicide for weed control. Studies have shown that CMET can inhibit the growth of specific weeds, and further investigations are needed to determine its efficacy in different crop systems. Additionally, research can be conducted to investigate the potential use of CMET as a precursor for the synthesis of metal sulfide nanoparticles, which have various applications in material science.
Métodos De Síntesis
The synthesis of CMET involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride. This reaction forms an intermediate product, which is then reacted with cyclohexene in the presence of sodium hydride to form the final product, CMET. The synthesis method of CMET has been optimized to obtain high yields and purity.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2OS/c1-20-15-8-7-13(17)11-14(15)19-16(21)18-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMKUUWSTRPJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)






![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)